REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8](C2C=CC=CC=2C(OCC)=O)=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[O-:22][CH2:23][CH3:24].[Na+].[C:26](#[N:28])C.C1(C)C=CC=CC=1>O>[C:26]([CH2:24][C:23]([C:8]1[CH:9]=[CH:10][C:5]([O:4][CH2:1][CH:2]=[CH2:3])=[CH:6][CH:7]=1)=[O:22])#[N:28] |f:1.2|
|
Name
|
ethyl 4-[(2-propenyl)oxy]phenylbenzoate
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)C1=C(C(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
220 mmol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
240 mmol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 41.25 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with 600 ml
|
Type
|
DISSOLUTION
|
Details
|
After all of the solid had dissolved
|
Type
|
WASH
|
Details
|
the mixture was washed with two 100 ml
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
an analytically pure sample could be obtained by crystallization from an ethyl acetate/hexane mixture
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CC(=O)C1=CC=C(C=C1)OCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |